3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H15BF3NO4. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-nitro-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Produces phenols.
Reduction: Produces amines.
Substitution: Produces biaryl compounds.
Scientific Research Applications
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. This complex undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product. The nitro and trifluoromethyl groups influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrophenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
Uniqueness
3-Nitro-5-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-nitro-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)9-5-8(13(15,16)17)6-10(7-9)18(19)20/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITSVJLBVKIVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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